molecular formula C6H13N2Na5O12P4Sm-2 B10784941 pentasodium;[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]methyl-hydroxyphosphinate;samarium

pentasodium;[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]methyl-hydroxyphosphinate;samarium

Cat. No.: B10784941
M. Wt: 694.4 g/mol
InChI Key: NSIATQGMQRDOCS-UHFFFAOYSA-G
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Description

Samarium Sm 153 lexidronam pentasodium is a radiopharmaceutical used primarily for the treatment of pain associated with bone metastases. It is a complex of the radioisotope samarium-153 with ethylene diamine tetramethylene phosphonate (EDTMP). This compound is known for its ability to target areas of high bone turnover, such as those affected by metastatic cancer, and deliver localized radiation therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Samarium Sm 153 lexidronam pentasodium involves the mixing of a filtered samarium chloride solution with a filter-sterilized calcium/sodium EDTMP solution. This mixture is then autoclaved at 121°C for several minutes . The batch size is adjusted according to the specific requirements of the production process.

Industrial Production Methods

In an industrial setting, the production of Samarium Sm 153 lexidronam pentasodium follows a similar process but on a larger scale. The samarium chloride and EDTMP solutions are prepared in large quantities, mixed, and then subjected to autoclaving. The final product is dispensed into vials and stored under controlled conditions until use .

Chemical Reactions Analysis

Types of Reactions

Samarium Sm 153 lexidronam pentasodium primarily undergoes radiolytic reactions due to the radioactive nature of samarium-153. The radioisotope decays by emitting beta particles, which can induce various chemical changes in the surrounding environment .

Common Reagents and Conditions

The primary reagent involved in the preparation of Samarium Sm 153 lexidronam pentasodium is EDTMP, which acts as a chelating agent to bind the samarium-153 isotope. The reaction conditions typically involve aqueous solutions and controlled temperatures to ensure the stability of the final product .

Major Products Formed

The major product formed from the preparation of Samarium Sm 153 lexidronam pentasodium is the chelated complex itself. The radiolytic decay of samarium-153 results in the emission of beta particles, which can interact with nearby molecules and potentially form secondary radiolytic products .

Mechanism of Action

Samarium Sm 153 lexidronam pentasodium targets areas of high bone turnover by binding to hydroxyapatite in the bone matrix. The radioisotope samarium-153 emits beta particles, which deliver localized radiation to the affected areas. This radiation helps to alleviate pain by destroying cancerous cells and reducing tumor burden . The compound’s affinity for bone tissue ensures that the radiation is concentrated in the areas where it is most needed .

Comparison with Similar Compounds

Samarium Sm 153 lexidronam pentasodium is unique among radiopharmaceuticals due to its specific targeting of bone tissue and its use of the samarium-153 isotope. Similar compounds include:

Samarium Sm 153 lexidronam pentasodium stands out due to its high bone affinity and the specific therapeutic benefits of the samarium-153 isotope .

Properties

Molecular Formula

C6H13N2Na5O12P4Sm-2

Molecular Weight

694.4 g/mol

IUPAC Name

pentasodium;[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]methyl-hydroxyphosphinate;samarium

InChI

InChI=1S/C6H20N2O12P4.5Na.Sm/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;/q;5*+1;/p-7

InChI Key

NSIATQGMQRDOCS-UHFFFAOYSA-G

Canonical SMILES

C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Sm]

Origin of Product

United States

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